2-Hydroxypropyl propionate
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-hydroxypropyl propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-6(8)9-4-5(2)7/h5,7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMWEWAFFUFOJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80948390 | |
| Record name | 2-Hydroxypropyl propanoatato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80948390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54541-19-4, 25496-75-7 | |
| Record name | 1,2-Propanediol, 1-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54541-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane-1,2-diol, monopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025496757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypropyl propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054541194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypropyl propanoatato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80948390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane-1,2-diol, monopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-hydroxypropyl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Perspectives on Propionate Esters in Chemical Research
The study of propionate (B1217596) esters is intrinsically linked to their parent carboxylic acid, propionic acid. Propionic acid is a naturally occurring compound, and its salts, known as propanoates or propionates, have a long history of use as preservatives in food and animal feed due to their antimicrobial properties. wikipedia.orgnih.gov In the realm of chemical research, the focus expanded from the acid to its esters, which were recognized for their distinct, often fruit-like odors, leading to their use as artificial flavorings and solvents. wikipedia.orgresearchgate.net
Beyond these applications, the primary role of propionate esters in the advancement of chemical research has been as valuable intermediates in organic synthesis. wikipedia.org Their reactivity allows for the construction of more complex molecular frameworks. A significant area of research has been their use in polymerization. For instance, vinyl propionate serves as a monomer in the production of polymers, and cellulose-acetate-propionate is a notable thermoplastic. wikipedia.org Furthermore, propionate esters of complex alcohols, such as testosterone (B1683101) propionate, have been a subject of study in pharmaceutical and medicinal chemistry for decades, contributing to the understanding of ester prodrugs and their physicochemical properties. nih.govnih.gov This historical trajectory showcases the evolution of propionate esters from simple flavor components to crucial building blocks in materials science and pharmaceutical development.
Structural Isomerism and Stereochemical Considerations in Hydroxypropyl Esters
The molecular structure of hydroxypropyl esters allows for various forms of isomerism, which are critical considerations in their synthesis and application. Structural isomerism involves compounds with the same molecular formula but different atomic connectivity. wikipedia.orgdocbrown.infolibretexts.org For 2-hydroxypropyl propionate (B1217596), with the molecular formula C₆H₁₂O₃, several structural isomers exist.
Positional Isomerism : This occurs when a functional group is located on a different part of the carbon skeleton. The primary positional isomer of 2-hydroxypropyl propionate is 1-hydroxypropyl propionate, where the hydroxyl group is on the terminal carbon of the propyl chain instead of the second carbon.
Functional Group Isomerism : These isomers have the same molecular formula but different functional groups. wikipedia.orglibretexts.org C₆H₁₂O₃ can exist in numerous forms besides a hydroxy ester, such as alkoxy-carboxylic acids or molecules with different ester and ether linkages.
Chain Isomerism : This involves differences in the branching of the carbon skeleton. Isomers could be derived from a branched acid (isobutyric acid) and a hydroxyethyl (B10761427) group, for example. libretexts.org
| Isomer Type | Isomer Name | Structural Difference from this compound |
|---|---|---|
| Positional | 1-Hydroxypropyl propionate | Hydroxyl group at C1 position of the propyl group |
| Functional | Ethyl 3-hydroxybutanoate | Hydroxy group on the butanoate moiety |
| Functional | 3-Methoxy-2-methylpropanoic acid | Carboxylic acid and ether functional groups |
Beyond structural isomerism, stereochemistry plays a crucial role. The "2-hydroxypropyl" moiety in this compound contains a chiral center at the second carbon atom—the one bonded to the hydroxyl group. This chirality means the molecule is non-superimposable on its mirror image, leading to the existence of two distinct enantiomers: (R)-2-hydroxypropyl propionate and (S)-2-hydroxypropyl propionate. While bulk synthesis typically yields a racemic mixture (an equal mix of both enantiomers), the stereochemical configuration can be paramount in applications involving biological systems or the synthesis of stereoregular polymers, where molecular recognition is highly specific.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₂O₃ | nih.gov |
| Molecular Weight | 132.16 g/mol | nih.govspectrabase.com |
| IUPAC Name | 2-hydroxypropyl propanoate | nih.gov |
| CAS Number | 54541-19-4 | nih.gov |
Overview of Academic Research Trajectories for Hydroxypropyl Functionalized Compounds
The strategic introduction of hydroxypropyl groups onto different chemical scaffolds is a well-established trajectory in academic research to modulate physicochemical properties. A prominent field where this strategy is extensively applied is in the study of cyclodextrins. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely researched derivative where the hydroxypropyl groups are appended to the parent cyclodextrin (B1172386) molecule. nih.govchemrxiv.orgresearchgate.net This functionalization significantly enhances the aqueous solubility of the otherwise sparingly soluble β-cyclodextrin and modifies the size and hydrophobicity of its internal cavity. mdpi.com Consequently, HP-β-CD has been heavily investigated for its ability to form host-guest inclusion complexes, a property leveraged in the pharmaceutical industry to improve the solubility, stability, and bioavailability of poorly water-soluble drugs. nih.govmdpi.com
The research trajectory extends to materials science, where hydroxypropyl functionalization is used to create novel hybrid materials. For example, studies have explored the synthesis of (2-hydroxypropyl)-β-cyclodextrin-hydroxyapatite hybrid compounds. researchgate.net In this context, the hydroxypropyl groups facilitate the integration of the polymer with the inorganic hydroxyapatite (B223615) nanoparticles, aiming to create materials with combined properties, such as enhanced adsorption capabilities for environmental applications. researchgate.net Another area of research involves the use of 2-hydroxypropyl acrylate (B77674) as a monomer to synthesize polymers with pendant hydroxypropyl groups, which can then be used for further chemical modifications or to influence the final properties of the material, such as its thermal characteristics and hydrophilicity. tandfonline.com This consistent line of research demonstrates a clear academic interest in using the hydroxypropyl functional group as a tool to engineer molecules and materials with enhanced or novel functionalities.
Role of 2 Hydroxypropyl Propionate in the Advancement of Synthetic Chemistry and Materials Science
Direct Esterification and Transesterification Approaches
The formation of this compound can be achieved through classical esterification or transesterification reactions. These methods involve the reaction of a carboxylic acid or an existing ester with an alcohol. The synthesis of this compound typically involves the reaction of propylene (B89431) glycol (1,2-propanediol) with propionic acid. ontosight.ai
The efficiency and selectivity of esterification and transesterification reactions are highly dependent on the catalytic system employed. A variety of catalysts, including homogeneous and heterogeneous systems, have been utilized for the synthesis of esters.
Homogeneous Acid Catalysts : Traditional methods for ester synthesis often employ strong mineral acids like concentrated sulfuric acid (H₂SO₄) or hydrofluoric acid (HF). chemicalbook.com Boron trifluoride (BF₃) is also used as a catalyst for these reactions. chemicalbook.com While effective, these catalysts can be corrosive and difficult to separate from the final product.
Heterogeneous Solid Acid Catalysts : To overcome the challenges of homogeneous catalysts, solid acid catalysts are employed. Zeolites, for instance, have been proven to effectively catalyze esterification reactions, offering advantages in terms of reusability and reduced environmental impact. acs.org Ion-exchange resins, such as the sulfonated resin Indion 180, are also used in packed bed reactors for continuous ester synthesis. srce.hr
Enzymatic Catalysts : Biocatalysts, particularly lipases, offer a green alternative for ester synthesis. Candida antarctica lipase (B570770) B (CALB) is a well-known enzyme used for transesterification reactions, valued for its high selectivity and ability to function under mild conditions. nih.govpsu.edu This enzymatic approach can render the reaction irreversible when a vinyl ester is used as an acyl donor, as the resulting vinyl alcohol tautomerizes to acetaldehyde. psu.edu
Ionic Liquid (IL) Catalysts : Ionic liquids, both as reaction media and as catalysts, have gained attention. Supported Ionic Liquid Phase (SILP) catalysts, where an ionic liquid layer is deposited on a solid support like silica, have been developed for continuous flow synthesis. mdpi.com For example, systems based on 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide ([EMIM][NTf2]) have shown high activity and stability in ester production. mdpi.com
Table 1: Overview of Catalytic Systems for Ester Synthesis
| Catalyst Type | Specific Examples | Key Features | Source(s) |
|---|---|---|---|
| Homogeneous Acid | Concentrated H₂SO₄, BF₃ | High activity, corrosive, difficult to separate. | chemicalbook.com |
| Heterogeneous Solid Acid | Zeolites, Ion-Exchange Resins (e.g., Indion 180) | Reusable, reduced corrosion, suitable for continuous processes. | acs.orgsrce.hr |
| Enzymatic | Candida antarctica lipase B (CALB) | High selectivity, mild reaction conditions, "green" alternative. | nih.govpsu.edu |
Process intensification aims to develop more efficient, cost-effective, and sustainable chemical processes. For ester synthesis, which is often an equilibrium-limited reaction, reactive distillation is a prominent intensification strategy. srce.hrntnu.no
Reactive distillation (RD) integrates chemical reaction and product separation into a single unit. srce.hrntnu.no This approach offers several advantages over conventional reactor-then-separation processes, including increased conversion by continuously removing products (like water in esterification), improved selectivity, better temperature management, and the ability to overcome azeotropic limitations. srce.hr The simulation and design of RD columns, often using software like Aspen PlusTM, are crucial for optimizing operating conditions such as reflux ratio, feed locations, and temperature profiles to achieve high product purity and yield. srce.hrntnu.no
Further intensification can be achieved by combining RD with other technologies. For example, the use of microwave irradiation in conjunction with reactive distillation has been explored to enhance reaction rates and improve the efficiency of molecular separation. acs.org These intensified processes provide significant opportunities to improve operational performance and achieve higher conversions using renewable raw materials. ntnu.no For instance, in biodiesel production, combining esterification and transesterification into a single reactive distillation unit can lead to higher yields and consume significantly less energy compared to conventional setups. nih.gov
Polymerization Reactions Involving 2-Hydroxypropyl Acrylate (HPA) as a Monomer
While this compound is a simple ester, its structural isomer, 2-hydroxypropyl acrylate (HPA), serves as a key monomer in polymerization reactions. Specifically, through hydrogen-transfer polymerization (HTP), the polymerization of HPA leads to the formation of polymers with repeating units of this compound, effectively creating poly(this compound) [P(HPP)]. epstem.netresearchgate.net
Hydrogen-transfer polymerization is a powerful technique that allows for the synthesis of polymers with functional groups, like esters and ethers, directly in the polymer backbone. epstem.nettandfonline.com This method is particularly useful for creating novel ABA-type amphiphilic block copolymers, where 'A' represents a hydrophobic block and 'B' represents a hydrophilic block. epstem.netresearchgate.netepstem.net In this context, HTP of HPA is used to form the hydrophobic poly(this compound) [P(HPP)] blocks. epstem.net
The synthesis of ABA-type block copolymers via HTP requires a difunctional macroinitiator that forms the central 'B' block. A commonly used macroinitiator is poly(ethylene glycol) (PEG), a hydrophilic polymer. epstem.netresearchgate.nettandfonline.com
To become an active initiator for HTP, the terminal hydroxyl groups of PEG must be converted into a more nucleophilic form. This is achieved by reacting PEG with a strong base, such as sodium hydride (NaH), to synthesize a PEG-dialkoxide salt. epstem.netresearchgate.netepstem.net The synthesis procedure involves placing a specific amount of PEG (e.g., PEG with a molar mass of 1450 Da) and a molar equivalent of NaH in a reaction vessel under an inert argon atmosphere. epstem.net The mixture is then stirred at a temperature slightly above the melting point of PEG, approximately 45°C, until the evolution of hydrogen gas ceases. epstem.net The resulting product, a dark brown waxy paste, is the PEG-dialkoxide macroinitiator, which is used directly for the polymerization step. epstem.net This macroinitiator initiates the polymerization of HPA from both ends, leading to the formation of a P(HPP)-PEG-P(HPP) triblock copolymer. epstem.netresearchgate.net
The synthesis of the ABA-type triblock copolymer, poly(this compound-b-ethylene glycol-b-2-hydroxypropyl propionate) [P(HPP-EG-HPP)], is carried out by adding the HPA monomer to the prepared sodium PEG-dialkoxide macroinitiator. epstem.net The reaction is typically performed under an inert nitrogen atmosphere and stirred until the mixture becomes highly viscous or solidifies. epstem.net
After the reaction, the product is purified to remove unreacted starting materials. This is commonly done by pouring cold tetrahydrofuran (B95107) (THF) into the reaction mixture to precipitate the copolymer while dissolving unreacted PEG and HPA monomer. epstem.netresearchgate.net The final product is then filtered and dried under a vacuum. epstem.net Studies have shown that this method can produce novel ABA-type block copolymers with relatively high yields. researchgate.netepstem.net
Table 2: Synthesis Conditions for ABA-Type Triblock Copolymers via HTP
| Copolymer | Initiator (g) | Monomer (mL) | Yield (% wt.) | Average Molar Mass (Da) | Source(s) |
|---|
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a type of reversible-deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with controlled molecular weight and low polydispersity. sigmaaldrich.cnwikipedia.org The process utilizes a thiocarbonylthio compound as a chain-transfer agent (CTA) to mediate the polymerization. wikipedia.org RAFT is highly versatile, compatible with a wide array of monomers, solvents, and functional groups, making it suitable for creating complex polymer architectures like block and graft copolymers. sigmaaldrich.cnwikipedia.orgrsc.org The living character of RAFT polymerization is due to the retention of the thiocarbonylthio groups in the polymer product, which allows for chain extension. sigmaaldrich.cn
RAFT polymerization is an effective technique for synthesizing block copolymers with well-defined structures. rsc.orgopenrepository.com The process typically involves the polymerization of a first monomer to create a homopolymer that functions as a macro-RAFT agent. openrepository.com This macro-RAFT agent is then used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. openrepository.com For successful block copolymer synthesis, the chosen RAFT agent's Z-group must be capable of controlling the polymerization of all monomers involved. openrepository.com
This sequential monomer addition strategy is crucial, and the order in which monomers are polymerized can significantly impact the final structure. openrepository.com While direct RAFT polymerization of HPA to form homopolymers is a standard application of the technique, the creation of block copolymers containing poly(this compound) has also been achieved through other methods like HTP, yielding ABA-type structures such as poly(this compound-b-ethylene glycol-b-2-hydroxypropyl propionate). epstem.netresearchgate.net
The "grafting through" method in conjunction with RAFT polymerization is a successful strategy for producing novel graft copolymers. tandfonline.comscispace.com This approach involves the copolymerization of a monomer with a macromonomer that has a polymerizable end-group. tandfonline.com In this context, 2-hydroxypropyl acrylate (HPA) serves as the monomer for the main backbone, while pre-synthesized macromonomers are incorporated as side chains. tandfonline.comscispace.com
Researchers have synthesized a series of graft copolymers with a poly(2-hydroxypropyl acrylate) backbone and side chains of poly(3-hydroxypropionate) [poly(2HPA-g-3HP)], poly(α-methyl-β-alanine) [poly(2HPA-g-mBA)], or poly(ethylene glycol) [poly(2HPA-g-EG)]. tandfonline.com The synthesis was achieved with varying degrees of grafting, typically 5, 10, and 20% by mass, by adjusting the feed ratio of the macromonomer. tandfonline.comscispace.com
The table below summarizes the components used in the synthesis of a poly(2HPA-g-3HP) graft copolymer. tandfonline.com
| Component | Role | Reference |
| 2-Hydroxypropyl acrylate (HPA) | Monomer (for backbone) | tandfonline.com |
| Poly(3-hydroxypropionate) | Macromonomer (for grafts) | tandfonline.com |
| RAFT Agent | Chain Transfer Agent | tandfonline.com |
| AIBN | Initiator | tandfonline.com |
| Formic Acid | Additive | tandfonline.com |
Radical Copolymerization Kinetics and Mechanism
The kinetics of radical copolymerization involving hydroxy-functional monomers, such as 2-hydroxypropyl acrylate, are significantly influenced by the reaction conditions, particularly the choice of solvent. mdpi.com Studies on analogous monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) reveal that hydrogen bonding between the monomer's hydroxyl group, the solvent, and other monomers can alter monomer reactivity. mdpi.com
Functionalization and Derivatization Strategies
Post-polymerization modification of polymers containing this compound units allows for the introduction of new functional groups, expanding their potential applications.
Selective Oxidation of Secondary Hydroxyl Groups
The secondary hydroxyl group on the 2-hydroxypropyl side chain is a prime target for selective chemical modification. researchgate.net A key strategy is the selective oxidation of this alcohol to a ketone group. researchgate.netgoogle.com This transformation can be achieved with high chemo- and regioselectivity using specific oxidizing agents. researchgate.net
One effective method involves the use of sodium hypochlorite (B82951) to oxidize the terminal secondary alcohols of oligo(2-hydroxypropyl) substituents on a polymer backbone. researchgate.net Another approach is the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)-mediated oxidation, which can also convert these secondary hydroxyl groups to carbonyls under mild conditions. researchgate.net These introduced ketone moieties are versatile chemical handles that can be used for further derivatization, such as reacting with primary amines to form Schiff base imines, thereby creating proactive and functional materials. researchgate.netgoogle.com This selective oxidation has been demonstrated on polysaccharides with hydroxypropyl substituents, such as hydroxypropyl cellulose (B213188) (HPC), to introduce reactive ketone groups. researchgate.net
Chemo- and Regioselectivity Studies
The synthesis of this compound and its derivatives often involves reactions where chemo- and regioselectivity are critical for obtaining the desired product. rsc.orgnih.gov The presence of both a hydroxyl group and an ester functionality in this compound provides multiple reactive sites. ontosight.ai Consequently, controlling which site reacts is a key challenge in its chemical transformations.
Research into the selective reactions of similar bifunctional molecules highlights the importance of reaction conditions. For instance, in the reactions of benzynes with pyridine (B92270) N-oxides, modifying the reaction conditions can alter the regioselectivity to favor the synthesis of 2-substituted pyridines over 3-substituted ones. rsc.org Similarly, studies on the interaction of epoxy compounds with triphenylphosphonium triflate demonstrate high chemoselectivity, leading to the formation of (2-hydroxypropyl)triphenylphosphonium triflates with substitution at the 3-position. mdpi.com
The choice of catalyst and reagents plays a pivotal role in directing the reaction to the desired functional group. For example, in the context of polysaccharides with hydroxypropyl side chains, selective oxidation of the terminal secondary alcohols can be achieved, demonstrating high chemo- and regioselectivity. researchgate.net This principle of selective transformation is directly applicable to the functionalization of this compound.
Furthermore, the inherent reactivity of the hydroxyl and ester groups can be modulated. The hydroxyl group can undergo reactions such as oxidation or esterification, while the ester group can be hydrolyzed. The selective execution of these reactions is fundamental to the controlled synthesis of more complex molecules derived from this compound.
Introduction of Ketone Functionalities
The introduction of a ketone functionality into the this compound structure primarily involves the oxidation of its secondary hydroxyl group. This transformation converts the 2-hydroxypropyl group into a 2-oxopropyl (acetonyl) group.
Various oxidizing agents and methods can be employed for the oxidation of secondary alcohols to ketones. organic-chemistry.org Research on the oxidation of polysaccharides with 2-hydroxypropyl side chains, such as 2-hydroxypropyl cellulose (HPC), provides relevant insights. researchgate.net In these studies, reagents like sodium hypochlorite have been used to selectively oxidize the terminal secondary alcohols of the hydroxypropyl substituents to ketone groups. researchgate.net This selective oxidation highlights the feasibility of targeting the secondary alcohol in the presence of other functional groups.
The resulting ketone functionality is a versatile chemical handle for further modifications. ebsco.com Ketones can undergo a variety of reactions, including nucleophilic addition, which allows for the attachment of different molecules. ebsco.com For instance, the ketone group can react with primary amines to form Schiff base imines, a reaction that has been demonstrated on oxidized 2-hydroxypropyl polysaccharides. researchgate.net This type of reaction opens up possibilities for creating novel derivatives of this compound with diverse applications.
The table below summarizes a general approach for introducing a ketone functionality into a 2-hydroxypropyl group, based on analogous reactions with polysaccharides.
| Reactant | Reagent | Product | Key Transformation |
| 2-Hydroxypropyl derivative | Sodium Hypochlorite | 2-Oxopropyl derivative | Oxidation of secondary alcohol to ketone |
Incorporation into Complex Molecular Architectures (e.g., Polymeric Systems)
This compound, and more commonly its precursor 2-hydroxypropyl acrylate (HPA), serves as a valuable monomer for the synthesis of complex polymeric architectures. epstem.netresearchgate.nettandfonline.com The presence of both a hydroxyl group and a polymerizable acrylate or propionate functionality allows for its incorporation into various polymer backbones and side chains.
One notable example is the synthesis of ABA-type amphiphilic block copolymers. epstem.netresearchgate.netepstem.net In this approach, poly(ethylene glycol) (PEG) with dialkoxide end-groups acts as a macroinitiator for the hydrogen-transfer polymerization (HTP) of HPA. epstem.netresearchgate.net This results in the formation of poly(this compound-b-ethylene glycol-b-2-hydroxypropyl propionate) [P(HPP-EG-HPP)] copolymers. epstem.net The synthesis conditions for these copolymers are detailed in the table below.
| Copolymer | Monomer (mol) | Initiator (mol) | Yield (%) |
|---|---|---|---|
| P(HPP-EG-HPP) | 0.01 HPA | 0.0001 PEG-dialkoxide | 85 |
Furthermore, 2-hydroxypropyl acrylate can be used to create graft copolymers using the "grafting through" method and reversible addition-fragmentation chain transfer (RAFT) polymerization. tandfonline.com In this strategy, a poly(2-hydroxypropyl acrylate) backbone is synthesized, and various macromonomers are incorporated as side chains. tandfonline.com For instance, graft copolymers of poly(2-hydroxypropyl acrylate) with poly(ethylene glycol) [poly(2HPA-g-EG)], poly(alpha-methyl beta-alanine) [poly(2HPA-g-mBA)], and poly(3-hydroxypropionate) [poly(2HPA-g-3HP)] have been synthesized with varying grafting degrees. tandfonline.com
The incorporation of this compound units into polymers imparts specific properties to the resulting materials. The hydroxyl groups can serve as sites for further functionalization or can influence the polymer's solubility and thermal properties. For example, the glass transition temperature (Tg) of poly(2-hydroxypropyl acrylate) homopolymer is around 16.57 °C, and this value changes upon the introduction of different graft segments. tandfonline.com
Enzymatic Approaches in Synthesis
Enzymatic methods, particularly those employing lipases, offer a green and selective alternative for the synthesis of esters like this compound. nih.govresearchgate.netresearchgate.net Lipases are known for their ability to catalyze esterification and transesterification reactions with high regio- and enantioselectivity under mild conditions. researchgate.net
The synthesis of various propionate esters has been successfully demonstrated using lipase catalysis. nih.gov For instance, immobilized Pseudomonas cepacia lipase has been used for the synthesis of cinnamyl propionate, and this protocol has been extended to other industrially important propionate esters. nih.gov The use of ultrasound has been shown to enhance the catalytic activity of the immobilized lipase in these reactions. nih.gov
In a typical lipase-catalyzed synthesis of an ester, an alcohol is reacted with an acid or another ester (transesterification). For this compound, this would involve the reaction of 1,2-propanediol with propionic acid or a propionate ester. The choice of lipase is crucial, as different lipases can exhibit different selectivities and efficiencies. For example, in the synthesis of a chiral intermediate for ezetimibe, Candida rugosa lipase was found to be the most effective among various lipases tested for both transesterification and hydrolysis reactions. researchgate.net
The reaction conditions, such as the solvent, temperature, and substrate molar ratio, are optimized to achieve high conversion and selectivity. mdpi.com The table below outlines typical parameters that are optimized in a lipase-catalyzed esterification.
| Parameter | Typical Range/Options | Rationale |
|---|---|---|
| Lipase Source | Candida antarctica, Pseudomonas cepacia, Candida rugosa | Enzyme activity and selectivity |
| Acyl Donor | Propionic acid, Vinyl propionate, Ethyl propionate | Reactivity and by-product removal |
| Solvent | Toluene, Hexane, tert-Butanol, Acetone | Solubility of substrates and enzyme stability |
| Temperature | 30-60 °C | Balance between reaction rate and enzyme stability |
| Molar Ratio (Alcohol:Acyl Donor) | 1:1 to 1:5 | Shifting reaction equilibrium towards product formation |
Enzymatic synthesis provides a powerful tool for producing this compound and its derivatives with high purity and under environmentally benign conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound and its related polymers. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques that provide baseline structural information for this compound.
In the ¹H NMR spectrum of a related compound, 2-hydroxyethyl propionate, distinct signals corresponding to the ethyl and propionyl groups are observed. For instance, hyperpolarized signals appear around δ = 1.1 ppm and δ = 2.5 ppm. researchgate.net For polyesters containing propylene glycol (PG) units, the methyl group of the PG end group typically shows a signal at approximately δ 1.2. uoc.gr Experimental ¹H NMR data for propylene glycol in water shows signals for the methyl group around δ 1.14 and for the CH and CH₂ groups between δ 3.4 and δ 3.9. hmdb.ca
Table 1: Predicted and Experimental NMR Data for this compound and Related Compounds
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |
| 2-hydroxyethyl propionate | ¹H | ~1.1 | - | Hyperpolarized signal researchgate.net |
| 2-hydroxyethyl propionate | ¹H | ~2.5 | - | Hyperpolarized signal researchgate.net |
| Propylene glycol in polyester | ¹H | ~1.2 | - | Methyl of end group uoc.gr |
| Propylene glycol in D₂O | ¹H | 1.14 | d | CH₃ hmdb.ca |
| Propylene glycol in D₂O | ¹H | 3.42 | m | CH₂ hmdb.ca |
| Propylene glycol in D₂O | ¹H | 3.87 | m | CH hmdb.ca |
| Ethyl propionate | ¹³C | 9.2 | - | CH₃ (ethyl) hmdb.ca |
| Ethyl propionate | ¹³C | 27.7 | - | CH₂ (propionyl) hmdb.ca |
| Ethyl propionate | ¹³C | 60.5 | - | O-CH₂ hmdb.ca |
| Ethyl propionate | ¹³C | 174.6 | - | C=O hmdb.ca |
This table includes data from related compounds for comparative purposes due to the lack of a complete experimental dataset for this compound in the provided search results.
Two-Dimensional (2D) NMR Techniques (e.g., ROESY)
Two-dimensional (2D) NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), provide deeper insights into the molecular structure by revealing correlations between nuclei. ROESY is particularly useful for determining the spatial proximity of protons, even if they are not directly connected through chemical bonds.
In the context of complex systems, such as polymers or inclusion complexes, ROESY can elucidate intermolecular and intramolecular interactions. For example, 2D ROESY-NMR has been used to confirm the formation of a ternary complex between clozapine, sulfobutyl ether-β-cyclodextrin, and propylene glycol alginate by observing the interactions between the different components. nih.gov Similarly, the analysis of O-(2-hydroxypropyl) cellulose using a related 2D NMR technique (NOESY) revealed that higher molecular weight polymers are more twisted and show intensive interactions between the -CH₃, -CH₂-, and -C-H protons, indicating their close proximity in space. engineegroup.us These studies highlight the capability of 2D NMR to map out the three-dimensional structure and interactions within complex molecular assemblies. While a specific ROESY spectrum for this compound was not found, the technique is applicable to determine the conformation and interactions of this molecule, especially in a polymeric or complexed state.
Solid-State NMR for Polymer Systems
Solid-state NMR (ssNMR) is an indispensable tool for characterizing the structure and dynamics of polymeric materials in their solid state, including polyesters containing propylene glycol units. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecular arrangement and mobility in the solid phase.
For instance, ¹³C solid-state NMR has been employed to study the network structure of cured unsaturated polyesters. helsinki.fi By using techniques like cross-polarization (CP) and magic-angle spinning (MAS), it is possible to differentiate between rigid and mobile segments within the polymer. kpi.ua In styrene-crosslinked polyesters derived from maleic anhydride, propoxylated bisphenol A, and 1,2-propylene glycol, ¹³C CP/MAS NMR spectra can verify the structure of the polyesters. kpi.ua Furthermore, ssNMR can be used to study phase segregation in comb-like copolymers, which is crucial for their application as solid polymer electrolytes. mdpi.com These studies demonstrate the power of ssNMR in elucidating the microstructure and molecular dynamics of polymer systems related to this compound.
Mass Spectrometry (MS) for Molecular Weight and Compositional Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for determining the molecular weight and elemental composition of molecules and for characterizing complex mixtures like polymers.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large, non-volatile molecules like synthetic polymers. wpmucdn.com In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules with minimal fragmentation. wpmucdn.com
This technique has been successfully applied to characterize ABA-type amphiphilic copolymers containing this compound (HPP) repeating units. In one study, MALDI-TOF (Time-of-Flight) MS was used to analyze a poly(this compound-b-ethylene glycol-b-2-hydroxypropyl propionate) [P(HPP-EG-HPP)] copolymer. The mass spectrum showed that the difference between consecutive signals was approximately m/z 130, which corresponds to the mass of the HPP (C₆H₁₀O₃) repeating unit. epstem.netresearchgate.net This confirmed the successful synthesis and provided information on the molar mass distribution of the copolymer. epstem.netresearchgate.net MALDI-TOF MS is also used to characterize other polymers, such as semitelechelic poly[N-(2-hydroxypropyl)methacrylamide], demonstrating its broad applicability in polymer science. nih.govacs.org
Table 2: MALDI-MS Data for a Copolymer Containing this compound (HPP)
| Copolymer | Technique | Key Finding | Reference |
| P(HPP-EG-HPP) | MALDI-TOF MS | The mass difference between consecutive signals is ~m/z 130, corresponding to the HPP repeating unit. | epstem.netresearchgate.net |
| P(HPP-EG-HPP) | MALDI-TOF MS | Confirmed the targeted chemical structure with high mass accuracy. | epstem.netresearchgate.net |
High-Resolution Mass Spectrometry for Precise Mass Determination
High-resolution mass spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy, typically to several decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental formula of a compound by distinguishing between molecules that have the same nominal mass but different elemental compositions. bioanalysis-zone.com
For this compound (C₆H₁₂O₃), the computed exact mass is 132.078644241 Da. nih.gov HRMS can experimentally verify this precise mass, providing unambiguous identification of the compound. The technique is a powerful tool for the identification of unknown compounds and for confirming the structure of synthesized molecules. While HRMS alone cannot distinguish between isomers, its ability to provide an exact mass is a critical component of modern analytical chemistry. bioanalysis-zone.com In the context of complex mixtures, such as those found in food contact materials, HRMS coupled with chromatographic separation is used for the screening and identification of a wide range of compounds. dtu.dk
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis in Research Contexts
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as a cornerstone for the quantitative analysis of chemical compounds in complex mixtures, a common requirement in research contexts such as pharmacokinetic and drug metabolism studies. nih.gov This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. science.gov It is particularly essential for the quantitation of drugs and their metabolites in biological matrices. nih.gov
The general workflow involves an initial extraction of the analyte from the biological matrix, such as plasma, often through protein precipitation. nih.govresearchgate.net The extract is then injected into an LC system where the compound of interest, such as this compound, is separated from other components on a chromatographic column. nih.gov Following separation, the analyte enters the mass spectrometer. In the tandem mass spectrometer, a specific parent ion corresponding to the analyte is selected, fragmented, and a specific fragment ion is monitored for quantification, a highly selective process known as multiple reaction monitoring (MRM). nih.govresearchgate.net
This methodology ensures high selectivity, sensitivity, and accuracy for quantification. researchgate.net While specific studies detailing the LC-MS/MS quantification of this compound are not prevalent in the reviewed literature, the technique has been successfully validated and applied to quantify structurally related macromolecular adjuvants like hydroxypropyl-β-cyclodextrin in rat plasma. nih.govresearchgate.net The established principles confirm that LC-MS/MS would be the method of choice for determining the concentration of this compound in biological fluids to support metabolism and pharmacokinetic research. nih.gov
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a definitive technique for identifying the functional groups present within a molecule. azooptics.com The FTIR spectrum provides a unique chemical fingerprint by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds. azooptics.com
In the analysis of copolymers that include this compound units, FTIR spectroscopy has been used to confirm the successful incorporation of the monomer into the polymer structure. epstem.netresearchgate.net The spectra of these copolymers exhibit characteristic absorption bands that can be assigned to the specific functional groups within the this compound moiety. epstem.net A prominent band for the ester carbonyl (C=O) group is observed, which is a key feature of the propionate structure. epstem.net Additionally, the hydroxyl (-OH) group gives rise to its own characteristic band. epstem.net
Key research findings from the FTIR analysis of a P(HPP-EG-HPP) copolymer, which contains this compound (HPP) units, are summarized below. epstem.net
| Functional Group | Bond | Vibration Type | Wavenumber (cm⁻¹) | Source |
| Hydroxyl | O-H | Stretching | ~3472 | epstem.net |
| Ester Carbonyl | C=O | Stretching | ~1728 | epstem.net |
These specific absorption bands provide indisputable evidence of the presence of these functional groups, confirming the chemical structure of the material being analyzed. epstem.net
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a vibrational spectroscopy technique that, like FTIR, provides a detailed "molecular fingerprint" characteristic of a specific compound. americanpharmaceuticalreview.commdpi.com The technique is based on the inelastic scattering of monochromatic light, where the shifts in energy of the scattered photons correspond to the vibrational modes of the molecule. mdpi.com This results in a unique spectrum of peak positions and intensities for each compound, making it a powerful tool for chemical identification and structural analysis. mdpi.comresearchgate.net
While specific Raman spectra for this compound were not detailed in the available research, the principles of the technique allow for a prediction of its characteristic features based on its molecular structure. The Raman spectrum would be expected to show distinct peaks corresponding to the various bond vibrations within the molecule. Key expected vibrations include:
C-H Stretching: Vibrations from the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the propyl and propionate chains.
C=O Stretching: A strong band from the carbonyl group in the ester linkage.
Raman spectroscopy is particularly sensitive to non-polar bonds, making it complementary to FTIR. Its ability to provide sharp, well-resolved peaks makes it highly effective for identifying compounds and analyzing molecular structures. americanpharmaceuticalreview.com
Thermal Analysis for Polymer Characterization
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis method used to measure changes in the mass of a sample as a function of temperature in a controlled atmosphere. torontech.com This technique is fundamental for determining the thermal stability and decomposition profile of materials, particularly polymers. torontech.comperkinelmer.com The resulting TGA curve plots mass loss against temperature, revealing the temperatures at which different components of the material volatilize or decompose. torontech.com
In the context of polymers related to this compound, research has been conducted on poly(2-hydroxypropyl acrylate), a structurally analogous polymer. tandfonline.com TGA was used to assess the thermal stability of this homopolymer and its graft copolymers. The analysis determines the decomposition temperature (Td), which indicates the onset of significant thermal degradation. tandfonline.com
| Polymer | Decomposition Temperature (Td) | Source |
| Poly(2-hydroxypropyl acrylate) Homopolymer | 388 °C | tandfonline.com |
This data indicates that the polymer backbone is stable up to this temperature, an important characteristic for material processing and application. tandfonline.com
Differential Scanning Calorimetry (DSC) for Glass Transition and Thermal Transitions
Differential Scanning Calorimetry (DSC) is a primary technique for investigating the thermal transitions of polymers. torontech.comeag.com DSC measures the heat flow into or out of a sample in comparison to a reference as it is subjected to a controlled temperature program. tainstruments.comunesp.br This allows for the detection of transitions such as the glass transition (Tg), melting (Tm), and crystallization. torontech.com
The glass transition is a critical property of amorphous or semi-crystalline polymers, representing the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. tainstruments.com This transition is observed as a step-like change in the heat capacity on the DSC thermogram. tainstruments.com
Research on poly(2-hydroxypropyl acrylate), a polymer structurally similar to polymerized this compound, has utilized DSC to determine its thermal properties. The glass transition temperature of the homopolymer was identified, and the study also showed how this Tg could be modified by creating graft copolymers with other polymer segments. tandfonline.com
| Polymer | Glass Transition Temperature (Tg) | Source |
| Poly(2-hydroxypropyl acrylate) Homopolymer | 16.57 °C | tandfonline.com |
| Poly(2HPA-g-EG) Graft Copolymer | -12.72 °C | tandfonline.com |
| Poly(2HPA-g-mBA) Graft Copolymer** | 2.91 °C | tandfonline.com |
| Poly(2HPA-g-3HP) Graft Copolymer*** | -3.17 °C | tandfonline.com |
| Grafted with poly(ethylene glycol) | ||
| **Grafted with poly(α-methyl-β-alanine) | ||
| ***Grafted with poly(3-hydroxypropionate) |
The determination of Tg is crucial as it defines the upper use temperature for a rigid polymer and provides insight into its molecular mobility and mechanical properties. eag.com
Chiroptical Spectroscopy
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration and conformational features of chiral molecules.
The this compound molecule possesses a chiral center at the C2 carbon of the propyl group, and therefore exists as two enantiomers: (R)-2-Hydroxypropyl propionate and (S)-2-Hydroxypropyl propionate. Consequently, it is an ideal candidate for chiroptical analysis. However, a dedicated study on the chiroptical properties of this compound enantiomers is not available in the current body of scientific literature.
For context, chiroptical spectroscopy has been extensively applied to similar small chiral molecules. For example, detailed gas-phase ECD and anisotropy spectra have been reported for propylene oxide, the first chiral molecule detected in the interstellar medium. researchgate.net These studies are crucial for understanding fundamental stereochemical properties and potential photochemical pathways. researchgate.net Should the enantiomers of this compound be isolated, chiroptical techniques would be invaluable for their stereochemical characterization.
Scanning Electron Microscopy (SEM) for Morphological Analysis of Materials
Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of the surface of a solid sample. It provides valuable information about the sample's topography, morphology (shape and size of particles or features), and composition. SEM is not applied to simple liquids like this compound itself, but it is a critical tool for analyzing the morphology of solid materials or polymers derived from it.
While direct SEM studies of materials made exclusively from this compound are not found in the surveyed literature, research has been conducted on copolymers that incorporate this structural unit. For instance, novel ABA-type amphiphilic block copolymers, such as Poly(this compound-b-ethylene glycol-b-2-hydroxypropyl propionate), have been synthesized. epstem.net Although the focus of this work was on synthesis and characterization by other means, the resulting polymeric materials, if processed into a solid form (e.g., films, micelles, or nanoparticles), would be suitable for SEM analysis to study their self-assembled morphologies.
To illustrate the utility of SEM in this context, we can look at studies on structurally related polymers. For example, in the synthesis of poly(2-hydroxypropyl methacrylate)-silica nanocomposite particles, SEM was used to observe their spherical morphology and surface texture. This demonstrates how SEM would be employed to visualize the size, shape, and surface features of materials synthesized using this compound as a monomer or precursor.
Table 1: Summary of Analytical Characterization for this compound
| Technique | Section | Applicability to this compound | Status of Research Findings |
|---|---|---|---|
| X-ray Diffraction (XRD) | 3.5.1 | Applicable to the solid (frozen) state. | No crystal structure data is currently published for this compound. |
| Hirshfeld Surface Analysis | 3.5.2 | Applicable, but requires crystal structure data. | Not performed due to the absence of crystallographic data. |
| Chiroptical Spectroscopy | 3.6 | Applicable, as the molecule is chiral. | No specific chiroptical studies are currently published for its enantiomers. |
| Scanning Electron Microscopy (SEM) | 3.7 | Applicable to solid materials/polymers derived from it. | No direct studies on materials made from this compound. Copolymers have been synthesized, and related polymers have been analyzed with SEM. |
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure and properties of a molecule. These calculations provide a foundational understanding of molecular stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. siftdesk.orgresearchgate.net It is a widely used approach due to its favorable balance of accuracy and computational cost, making it suitable for calculating properties of molecules like this compound. researchgate.net DFT calculations can determine optimized molecular geometry (bond lengths and angles), vibrational frequencies, and various electronic properties that govern reactivity. researchgate.netsciencepg.com
The electronic structure determines the molecule's reactivity. Key parameters derived from DFT, such as the distribution of electron density and the energies of molecular orbitals, help in understanding how the molecule will interact with other chemical species. siftdesk.org For instance, a study on testosterone (B1683101) propionate used the B3LYP/6-311++G(d,p) level of theory to predict its structure and spectroscopic properties, demonstrating the applicability of DFT to propionate-containing molecules. researchgate.net Similar calculations for this compound would provide valuable data on its fundamental chemical nature.
Below is an illustrative table of geometric and electronic parameters that could be obtained for this compound using DFT calculations.
Table 1: Illustrative DFT-Calculated Properties for this compound
| Parameter | Illustrative Value | Significance |
|---|---|---|
| C=O Bond Length | ~1.21 Å | Indicates the double bond character of the carbonyl group. |
| C-O-C Bond Angle | ~115° | Defines the geometry of the ester linkage. |
| Dipole Moment | ~2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Total Energy | -498 Hartree | Represents the total electronic energy at the optimized geometry, used for comparing relative stabilities of isomers. |
Conformational Analysis and Stability
Computational studies on related esters, such as ethyl propionate and propyl acetate (B1210297), reveal that multiple conformers coexist at room temperature. researchgate.netacs.org These studies typically identify several low-energy conformations, often designated by the arrangement around the ester bonds (e.g., Trans-Trans, Trans-Gauche). For ethyl propionate, the molecule can exist in various rotameric forms, and the energy differences between them can be substantial. acs.org The analysis involves mapping the potential energy surface by systematically changing key dihedral angles to locate energy minima, which correspond to stable conformers. The steric bulk of substituents plays a significant role; larger groups like ethyl or propyl are more destabilizing than methyl groups in certain arrangements. libretexts.org
For this compound, the key rotatable bonds would be C-C bonds in the propionate and hydroxypropyl moieties, and the C-O ester bond. The presence of the hydroxyl group can lead to intramolecular hydrogen bonding, which may stabilize specific conformations.
Table 2: Illustrative Conformational Analysis of this compound
| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Features |
|---|---|---|---|
| Global Minimum | O=C-O-C: ~180° (trans) | 0.0 | Most stable conformer, likely with an extended chain to minimize steric hindrance. |
| Gauche Conformer 1 | O=C-O-C: ~60° (gauche) | 0.8 - 1.5 | Slightly higher in energy due to steric interactions. |
| H-Bonded Conformer | Variable | Potentially a low-energy state | Stabilized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. |
Frontier Molecular Orbital Theory for Reaction Pathways
Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The energy, symmetry, and shape of these orbitals are crucial for determining reaction pathways. wikipedia.org The HOMO-LUMO energy gap is a particularly important descriptor; a small gap generally indicates high chemical reactivity, while a large gap suggests high kinetic stability. siftdesk.org
FMO analysis can be applied to understand the reactivity of this compound. For example, the HOMO would likely be localized on the non-bonding oxygen atoms of the ester and hydroxyl groups, making these sites susceptible to electrophilic attack. The LUMO would likely be centered on the antibonding π* orbital of the carbonyl group, indicating its susceptibility to nucleophilic attack. This type of analysis has been used to assess the reactivity of various ester-containing compounds. nih.govmaterialsciencejournal.org
Table 3: Illustrative FMO Analysis for this compound
| Parameter | Illustrative Value | Interpretation |
|---|---|---|
| HOMO Energy | -10.5 eV | Energy of the highest occupied molecular orbital; related to the ionization potential and ability to donate electrons. |
| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 11.7 eV | A large gap suggests high kinetic stability and low reactivity. |
Molecular Modeling and Dynamics (MD) Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique provides detailed information on the conformational dynamics and intermolecular interactions of systems, from small molecules to large polymers and complexes.
Simulation of Inclusion Complexes (e.g., with Cyclodextrins)
While this compound itself is not typically studied for inclusion complex formation, the 2-hydroxypropyl functional group is a key component of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), a widely used excipient for enhancing the solubility of poorly water-soluble drugs. MD simulations have been extensively used to study the structure of HP-β-CD and its inclusion complexes. mdpi.comchemrxiv.org
These simulations show that the 2-hydroxypropyl groups significantly influence the structure and guest-hosting ability of the cyclodextrin (B1172386). mdpi.com The substitution of these groups on the cyclodextrin rims increases the size of the hydrophobic cavity and can also occasionally block the cavity, hindering drug inclusion. mdpi.com Replica exchange molecular dynamics simulations revealed that the radius of gyration of HP-β-CD tends to increase as more hydroxypropyl groups are added, indicating a more open structure. mdpi.com The number and position of these substituents are critical, with simulations suggesting that HP-β-CDs with three or four hydroxypropyl groups on one side are the most suitable for encapsulating guest molecules. mdpi.com
Polymer Chain Dynamics and Interactions
The 2-hydroxypropyl group is a constituent of several important polymers, including hydroxypropyl cellulose (HPC), poly(N-(2-hydroxypropyl)methacrylamide) (HPMA), and poly(2-hydroxypropyl acrylate) (PHPA). nih.govrsc.orgresearchgate.net MD simulations are crucial for understanding the structure-property relationships in these polymer systems.
All-atom MD simulations of HPMA polymers have been used to investigate their size, shape, and density distribution in various solvents. rsc.org Such studies help in understanding the polymer's solution structure and can be benchmarked against experimental data. rsc.org For HPC, MD simulations have been combined with quantum-chemical calculations to investigate its interactions with drugs, showing that hydrogen bonding and dispersive interactions are highly dependent on the presence of water. nih.govacs.org It is proposed that HPC chains aggregate to create complex molecular environments that can host drug molecules. nih.govacs.org
Simulations of copolymers containing 2-hydroxypropyl acrylate, such as P(AA-co-HPA), have been performed to understand their interaction with crystal surfaces, for applications like scale inhibition. sioc-journal.cnworldscientific.com These studies found that the binding energy is primarily driven by electrostatic interactions and that the polymer chains deform upon binding. sioc-journal.cnworldscientific.com The dynamics of the polymer side chains are also important; for instance, in poly(vinyl chloride-co-vinyl acetate-co-2-hydroxypropyl acrylate), the restricted local dynamics of the side chains give rise to specific relaxation processes observed in dielectric spectroscopy. researchgate.net
Applications in Advanced Materials Science and Polymer Chemistry
Design of Amphiphilic Block Copolymers
Amphiphilic block copolymers contain both hydrophilic (water-attracting) and hydrophobic (water-repelling) segments. This dual nature drives their self-assembly into organized nanostructures in solution, making them valuable for various applications. mdpi.comnih.gov Polymers incorporating 2-hydroxypropyl propionate (B1217596) units can be designed as amphiphilic block copolymers, where their inherent properties contribute to the formation of functional supramolecular structures.
One notable example is the synthesis of ABA-type triblock copolymers, where 'A' represents the hydrophobic block derived from a monomer like 2-hydroxypropyl acrylate (B77674) (HPA), and 'B' is a hydrophilic block, such as poly(ethylene glycol) (PEG). dergipark.org.tr The synthesis can be achieved through methods like hydrogen-transfer polymerization (HTP), using a macroinitiator like sodium PEG-dialkoxide. dergipark.org.tr This process allows for the creation of well-defined block copolymers, such as Poly(2-hydroxypropyl propionate-b-ethylene glycol-b-2-hydroxypropyl propionate), with high yields. dergipark.org.tr
Table 1: Synthesis Parameters for P(HPP-EG-HPP) Amphiphilic Block Copolymer Data derived from research on hydrogen-transfer polymerization of 2-hydroxypropyl acrylate (HPA) initiated by a PEG macroinitiator. dergipark.org.tr
| Parameter | Value/Condition |
|---|---|
| Polymer Type | ABA-type Triblock Copolymer |
| Monomer (A Block) | 2-Hydroxypropyl acrylate (HPA) |
| Macroinitiator (B Block) | Sodium PEG-1450 dialkoxide |
| Polymerization Method | Hydrogen-Transfer Polymerization (HTP) |
| Resulting Polymer | P(HPP-EG-HPP) |
The amphiphilic nature of block copolymers containing this compound segments enables them to spontaneously self-assemble in selective solvents. mdpi.com When placed in an aqueous environment, these copolymers arrange themselves to minimize the unfavorable interactions between the hydrophobic blocks and water. This process typically results in the formation of core-shell micellar structures, where the hydrophobic segments form the core and the hydrophilic segments form the outer corona, which interfaces with the water. mdpi.com
The self-assembly is a concentration-dependent phenomenon. Below a specific concentration, known as the critical aggregation concentration (CAC) or critical micelle concentration (CMC), the polymer chains exist as individual unimers. nih.gov Above this threshold, they aggregate into ordered structures. nih.gov The specific morphology of these aggregates—be they spherical micelles, cylindrical or worm-like structures, or vesicles—is influenced by factors such as the relative lengths of the hydrophilic and hydrophobic blocks, the polymer concentration, and the solvent composition. mdpi.comresearchgate.net For instance, studies on similar amphiphilic block copolymers have demonstrated the formation of high-aggregation-number, compact spherical micelles in aqueous solutions. mdpi.com
The nanoscale structures formed by the self-assembly of these block copolymers are investigated using advanced imaging and scattering techniques. Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are powerful tools for the direct visualization of the assembled morphologies, providing insights into their shape, size, and surface features. nih.gov Research on hybrid block copolymers composed of poly[N-(2-hydroxypropyl)methacrylamide] (a structurally related polymer) and peptides has used TEM and AFM to confirm the self-assembly into fibril structures. nih.gov
The evolution of these morphologies can also be studied. For example, processes like polymerization-induced self-assembly (PISA) can lead to a progression of structures, starting from spherical nanoparticles to worm-like assemblies and eventually vesicles as the degree of polymerization increases. researchgate.net Characterization by techniques such as TEM is crucial to confirm the morphology of the self-assembled nanostructures. nih.gov
Development of Stimulus-Responsive Polymeric Systems
Stimulus-responsive, or "smart," polymers can undergo significant, reversible changes in their physical properties in response to small changes in their external environment. mdpi.com These triggers can include temperature, pH, light, or electric fields. mdpi.comrsc.org Poly(2-hydroxypropyl acrylate) (P(HPA)), the polymer derived from the related monomer 2-hydroxypropyl acrylate, is a well-documented thermo-responsive polymer. tandfonline.comresearchgate.net This property allows for the development of smart materials that can be tailored for specific applications.
Polymers based on 2-hydroxypropyl acrylate exhibit a Lower Critical Solution Temperature (LCST) in aqueous solutions. tandfonline.comresearchgate.net Below the LCST, the polymer is soluble in water due to favorable hydrogen bonding between the polymer's hydroxyl and ester groups and water molecules. As the temperature is raised above the LCST, these hydrogen bonds weaken, and hydrophobic interactions between the polymer chains become dominant. This entropy-driven process leads to the collapse of the polymer chains and phase separation from the solution, causing the solution to become cloudy. researchgate.net
Table 2: Tunability of Lower Critical Solution Temperature (LCST) in P(HPA)-Based Copolymers Data compiled from studies on statistical copolymers of 2-hydroxypropyl acrylate (HPA) with various acrylamide (B121943) derivatives. researchgate.net
| Comonomer | Molar % of Comonomer | Resulting LCST (°C) |
|---|---|---|
| N-isobutoxymethyl acrylamide | 10% | 7.5 |
| N-(3-methoxypropyl)acrylamide | 10% | 10.2 |
| Methacrylamide | 20% | 28.4 |
| Acrylamide | 20% | 39.1 |
| N-(2-hydroxyethyl)acrylamide | 20% | 48.2 |
While P(HPA) itself is not pH-responsive, it can be incorporated into polymeric systems that are sensitive to pH changes. This is achieved by copolymerizing a monomer like 2-hydroxypropyl acrylate with other monomers that contain ionizable acidic or basic groups. mdpi.commdpi.com
Polymers with acidic pendant groups, such as poly(acrylic acid) (PAA), are polyanions. mdpi.com At high pH, the acidic groups deprotonate, leading to electrostatic repulsion between the chains and causing the polymer to swell. mdpi.com Conversely, polymers with basic pendant groups, like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), are polycations. mdpi.com In acidic environments, these groups become protonated, again causing swelling due to charge repulsion. nih.gov
By creating block or graft copolymers that combine the thermo-responsive P(HPA) segments with pH-responsive segments (like PAA or PDMAEMA), dual-responsive materials can be engineered. mdpi.comresearchgate.net These materials would exhibit both an LCST behavior and a pH-triggered conformational change, allowing for more complex and controlled responses to multiple environmental stimuli. mdpi.com
Role as Monomers in Graft and Block Copolymer Synthesis
Monomers like 2-hydroxypropyl acrylate are versatile building blocks for creating complex polymer architectures such as graft and block copolymers. dergipark.org.trtandfonline.com Modern controlled polymerization techniques, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are frequently employed for this purpose as they allow for precise control over molecular weight and produce polymers with a narrow molecular weight distribution. tandfonline.comresearchgate.net
In block copolymer synthesis , a monomer like HPA can be polymerized sequentially with other monomers. For instance, a diblock copolymer can be synthesized by first creating a macro-chain transfer agent (macro-CTA) from one monomer, and then using that to initiate the polymerization of the second monomer (e.g., HPA). researchgate.net ABA triblock copolymers have also been synthesized using a poly(ethylene glycol)-based macroinitiator to grow poly(this compound) blocks from both ends via hydrogen-transfer polymerization. dergipark.org.tr
In graft copolymer synthesis , one common strategy is the "grafting through" method. tandfonline.com This involves the copolymerization of a primary monomer, such as 2-hydroxypropyl acrylate, with a macromonomer (a polymer chain with a polymerizable end-group). This approach has been successfully used to create graft copolymers with a P(HPA) backbone and side chains of other polymers like poly(ethylene glycol). tandfonline.com The "grafting from" approach is another method where initiating sites are created along a polymer backbone, from which the side chains are then grown. nih.govfrontiersin.org These synthesis strategies are fundamental to creating tailored polymers where the properties of different polymer segments are combined to achieve desired functionalities. tandfonline.comfrontiersin.org
Functionalization of Polysaccharides and Biopolymers
Polysaccharides and other biopolymers offer a renewable and biodegradable platform for material development. However, their native properties often require modification to meet the demands of specific applications. The introduction of 2-hydroxypropyl groups, which can subsequently be modified, is a key strategy for the functionalization of these biopolymers.
Cellulose (B213188) and dextran (B179266), two abundant polysaccharides, can be chemically modified to produce 2-hydroxypropyl ethers, such as hydroxypropyl cellulose (HPC) and hydroxypropyl dextran (HPD). nih.govnih.gov These materials are valued for their biocompatibility and are used in various applications. A significant advancement in their functionalization involves the selective oxidation of the terminal, secondary alcohol on the 2-hydroxypropyl side chains. nih.govnih.gov
This oxidation, often carried out with reagents like sodium hypochlorite (B82951), converts the hydroxyl group into a ketone group. nih.govnih.gov This process is highly chemo- and regioselective, meaning it specifically targets the intended alcohol group without significantly altering the main polysaccharide backbone. nih.gov The introduction of these versatile ketone groups transforms the polysaccharide into a reactive polymer platform. These ketone-functionalized biopolymers can then readily react with primary amines to form Schiff bases (imines), enabling the covalent cross-linking of the polymer chains or the attachment of other functional molecules. nih.govnih.gov This strategy provides a simple and efficient pathway to create advanced biomaterials like hydrogels with self-healing properties or other proactive polymers. nih.gov
Starch, another key biopolymer, is widely used in various industries. However, native starch often has limitations such as poor solubility and a tendency to retrograde (recrystallize upon cooling), which can lead to undesirable changes in texture and stability. Chemical modification through hydroxypropylation—the introduction of 2-hydroxypropyl ether groups—is a common method to overcome these limitations and enhance the functional properties of starch.
The introduction of hydroxypropyl groups disrupts the internal hydrogen bonding between starch chains, which has a profound impact on its physicochemical properties. This modification generally leads to a decrease in gelatinization temperature and enthalpy, meaning less energy is required to cook the starch. Furthermore, it significantly increases water solubility, paste clarity, and gel stability during cold and frozen storage by reducing syneresis (the expulsion of water from the gel). The steric hindrance provided by the bulky hydroxypropyl groups prevents the starch chains from re-associating, thereby inhibiting retrogradation. These enhanced properties make hydroxypropylated starches highly valuable in the food industry as thickeners and stabilizers in products requiring freeze-thaw stability and improved texture.
| Property | Impact of Hydroxypropylation | Underlying Mechanism | Reference |
|---|---|---|---|
| Gelatinization Temperature | Decreased | Weakening of internal hydrogen bonds within the starch granule. | |
| Water Solubility | Increased | Introduction of hydrophilic hydroxypropyl groups enhances interaction with water molecules. | |
| Gel Stability / Syneresis | Increased Stability / Decreased Syneresis | Steric hindrance from hydroxypropyl groups prevents re-association of starch chains (retrogradation). | |
| Paste Clarity | Increased | Disruption of granular structure allows for better light transmission. | |
| Swelling Power | Generally Increased | Easier water penetration into the granule due to weakened internal structure. |
Applications as Chemical Intermediates in Fine Chemical Synthesis
Beyond its role in polymers, this compound serves as a valuable chemical intermediate in fine chemical synthesis. Its bifunctional nature, possessing both a reactive hydroxyl group and an ester linkage, allows it to be a versatile building block for creating more complex molecules.
The secondary hydroxyl group can undergo a variety of chemical transformations. It can be:
Esterified with other carboxylic acids to produce diesters.
Etherified to form ether derivatives.
Oxidized to a ketone, introducing a new functional group.
Simultaneously, the propionate ester group can be:
Hydrolyzed back to a carboxylic acid and propylene (B89431) glycol.
Transesterified by reacting with another alcohol to produce a different propionate ester. This is a common strategy for synthesizing a range of propionate esters from a single precursor.
This dual reactivity makes this compound a useful starting material for the synthesis of various specialty chemicals, including certain flavoring agents, plasticizers, and solvents. Its structure allows for sequential or selective reactions at either functional group, providing chemists with a flexible tool for building molecules with specific architectures and properties. For example, it can be used as an intermediate in the synthesis of specialized propionates used in agricultural or pharmaceutical applications.
Mechanistic Studies of Reactivity and Degradation
Chemical Degradation Pathways
The chemical degradation of 2-hydroxypropyl propionate (B1217596) primarily proceeds through hydrolysis, oxidation, and photodegradation. These processes involve the cleavage of its ester linkage and modification of its alkyl chain, leading to the formation of smaller, more readily degradable compounds.
Hydrolytic Degradation Mechanisms (Acidic and Alkaline)
The hydrolysis of 2-hydroxypropyl propionate involves the cleavage of the ester bond by water, a reaction that can be catalyzed by both acids and bases. wikipedia.orglibretexts.org The ultimate products of this reaction are propionic acid and propylene (B89431) glycol.
Under acidic conditions , the hydrolysis of esters is a reversible process. libretexts.orgchemguide.co.uk The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a series of proton transfer steps, ultimately leading to the elimination of propylene glycol and the formation of propionic acid. bartleby.com The excess of water in dilute acidic solutions helps to drive the equilibrium towards the products. chemguide.co.uk
Alkaline-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that is generally faster than acidic hydrolysis. wikipedia.org The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form propionic acid and a propylene glycol alkoxide. The alkoxide subsequently abstracts a proton from the propionic acid, yielding propylene glycol and a propionate salt.
The rate of hydrolysis is significantly influenced by pH and temperature. Generally, the rate is slowest in the neutral pH range and increases at both acidic and alkaline pH. Increased temperature also accelerates the rate of hydrolysis.
Table 1: Predicted Products of Hydrolytic Degradation of this compound
| Degradation Pathway | Catalyst | Primary Products |
|---|---|---|
| Acidic Hydrolysis | H⁺ | Propionic acid, Propylene glycol |
Oxidative Degradation Processes
The oxidative degradation of this compound is expected to proceed via a radical chain mechanism, similar to other synthetic esters. researchgate.net This process is typically initiated by the formation of free radicals, which can be triggered by heat, light, or the presence of metal catalysts. The primary site of oxidative attack is likely the carbon-hydrogen bonds, particularly those adjacent to the ether oxygen and the ester group, due to their lower bond dissociation energies.
The general mechanism involves three main stages:
Initiation: Formation of initial carbon-centered radicals.
Propagation: The carbon-centered radicals react with molecular oxygen to form peroxy radicals. These peroxy radicals can then abstract a hydrogen atom from another this compound molecule, forming a hydroperoxide and a new carbon-centered radical, thus propagating the chain reaction.
Termination: The reaction is terminated by the combination of two radicals to form non-radical products.
The hydroperoxides formed during propagation are unstable and can decompose, especially at elevated temperatures, to form a variety of oxygenated products, including aldehydes, ketones, and shorter-chain carboxylic acids. researchgate.net For instance, oxidation at the propylene glycol moiety could lead to the formation of formaldehyde (B43269). caltech.edu
Photodegradation Kinetics and Products
The photodegradation of this compound can occur through direct photolysis, where the molecule absorbs ultraviolet (UV) radiation, or indirect photolysis, involving photosensitizers. The ester group itself does not strongly absorb sunlight, but impurities or other chromophores present in the environment can initiate photochemical reactions.
Studies on related compounds like propylene glycol and propylene glycol monomethyl ether acetate (B1210297) suggest that photolysis, particularly in the presence of UV light and oxidizing agents like ozone, can lead to degradation. tandfonline.comnih.gov The primary mechanism in the atmosphere is likely to be the reaction with photochemically generated hydroxyl radicals (•OH). These highly reactive radicals can abstract a hydrogen atom from the this compound molecule, initiating a cascade of oxidative reactions similar to those described in the oxidative degradation section.
The kinetics of photodegradation are typically pseudo-first-order with respect to the concentration of the target compound. nih.gov The rate of degradation is influenced by factors such as the intensity of the light source, the presence of photosensitizers, and the concentration of oxidizing species. The degradation products are expected to be a complex mixture of smaller oxygenated compounds. For example, the photocatalytic decomposition of propylene glycol using UV-illuminated TiO2 has been shown to produce formaldehyde as a key intermediate, with the ultimate products being carbon dioxide and water. caltech.edu
Biodegradation Mechanisms (Environmental Context, non-safety/toxicity)
In the environment, the biodegradation of this compound is a significant degradation pathway, primarily mediated by microorganisms. This process involves the enzymatic breakdown of the molecule into simpler compounds that can be utilized by the microorganisms for their growth and metabolism.
Enzymatic Hydrolysis by Microorganisms
The initial and often rate-limiting step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bond. nih.gov This reaction is catalyzed by a class of enzymes known as esterases, which are a type of hydrolase. mdpi.com These enzymes are ubiquitous in microorganisms and are responsible for the cleavage of ester linkages in a wide variety of compounds. dntb.gov.ua
The catalytic mechanism of most microbial esterases involves a catalytic triad (B1167595) of amino acid residues (typically serine, histidine, and aspartate or glutamate) in the enzyme's active site. nih.gov The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a covalent acyl-enzyme intermediate and the release of the alcohol moiety (propylene glycol). The acyl-enzyme intermediate is then hydrolyzed by a water molecule, regenerating the free enzyme and releasing the carboxylic acid (propionic acid).
The efficiency of enzymatic hydrolysis can be influenced by various factors, including temperature, pH, and the presence of inhibitors. Microorganisms produce a diverse array of esterases with different substrate specificities and optimal reaction conditions, allowing for the degradation of a wide range of esters in various environments. mdpi.com
Table 2: Key Enzymes and Products in the Biodegradation of this compound
| Enzymatic Process | Key Enzyme Class | Initial Products |
|---|
Role of Microbial Communities in Degradation
The complete mineralization of this compound to carbon dioxide and water is typically carried out by a consortium of microorganisms, where different species work in concert to break down the initial molecule and its degradation products. Following the initial enzymatic hydrolysis, the resulting propionic acid and propylene glycol are further metabolized by various microbial pathways.
Propylene glycol is known to be readily biodegradable by a variety of soil and water microorganisms under both aerobic and anaerobic conditions. cdc.gov Under aerobic conditions, bacteria, particularly Pseudomonas species, can utilize propylene glycol as a sole carbon and energy source. nih.gov The degradation pathway often involves the oxidation of propylene glycol to pyruvate, which can then enter the central metabolic pathways of the cell.
Propionic acid is also a common intermediate in microbial metabolism and can be degraded by various bacteria and archaea. Under anaerobic conditions, propionate degradation is a critical step in methanogenesis, often carried out by syntrophic bacteria that convert propionate to acetate, hydrogen, and carbon dioxide, which are then utilized by methanogenic archaea to produce methane. nih.gov
The composition and activity of the microbial community will depend on the specific environmental conditions, such as the availability of oxygen, nutrients, and other electron acceptors. dtic.mil The presence of a diverse microbial community with a broad range of metabolic capabilities is essential for the efficient and complete degradation of this compound in the environment. nsf.gov
Influence of Polymer Structure on Biodegradation Rate
The rate at which polymers biodegrade is intrinsically linked to their structural characteristics. For polymers incorporating this compound or similar ester units, key factors such as the degree of substitution, ester length (which influences molecular weight), and crystallinity play a crucial role in determining their susceptibility to microbial action.
Generally, an increase in molecular weight and crystallinity can hinder biodegradation. mdpi.comncsu.edu This is because enzymes responsible for degradation primarily act on the polymer surface, and crystalline regions are less accessible than amorphous ones. mdpi.comncsu.edu Water molecules, essential for the initial hydrolysis step, also diffuse more readily into amorphous areas. mdpi.com
In studies of poly(3-hydroxybutyrate-co-3-hydroxypropionate), a copolyester with a structural isomer of a this compound-based polymer, the degradation rate was found to be highly dependent on the monomer composition. nih.govresearchgate.net Changes in the 3-hydroxypropionate (B73278) (3HP) content alter the polymer's crystallinity. The degradation rate increases as the 3HP content rises from 0 to 56.2 mol%, a region where crystallinity generally decreases. nih.gov This highlights that a lower degree of crystallinity often correlates with a faster rate of enzymatic hydrolysis.
Similarly, for hydroxypropyl cellulose (B213188) (HPC) esters, the degree of substitution (DS) — the average number of hydroxyl groups on each anhydroglucose (B10753087) unit that are substituted with ester groups — can be precisely controlled. nih.govnih.gov This manipulation of the DS allows for the tailoring of the polymer's physical properties, which in turn would be expected to influence its swelling behavior and accessibility to degradative enzymes. nih.govnih.gov
The relationship between the length of the polymer chain (related to ester length and molecular weight) and biodegradation is not always linear. Studies on oligomeric and polymeric propylene glycols (PPG) have shown a complex trend. Biodegradability initially decreases as the number of oxy-propylene units increases from one to four. nih.gov However, this trend reverses for larger polymers, with biodegradability increasing for PPGs with an average of seven, 17, and 34 repeating units, before decreasing again for even larger polymers. nih.gov This suggests an optimal molecular conformation or size for enzymatic attack.
| Substance (Average Repeating Units, n) | Average Molecular Weight (Mn) | Ready Biodegradation Half-Life (days) | Seawater Biodegradation Half-Life (days) |
|---|---|---|---|
| Propylene Glycol (PG) (n=1) | 76 | - | 13.6 |
| Dipropylene Glycol (n=2) | 134 | - | - |
| Tripropylene Glycol (n=3) | 192 | - | - |
| Tetrapropylene Glycol (n=4) | 250 | - | - |
| PPG 425 (n=7) | 425 | - | - |
| PPG 1000 (n=17) | 1000 | - | - |
| PPG 2000 (n=34) | 2000 | 3.8 | - |
| PPG 2700 (n=46) | 2700 | 33.2 | 410 |
Identification of Degradation Products and Pathways in Environmental Matrices
The primary degradation pathway for esters like this compound in environmental matrices is hydrolysis. libretexts.orglibretexts.org This reaction, which can be catalyzed by acids, bases, or enzymes (such as esterases found in microorganisms), involves the cleavage of the ester bond. libretexts.orgmdpi.com
The hydrolysis of this compound yields propionic acid and 1,2-propanediol (propylene glycol). libretexts.orglibretexts.org
Equation for Hydrolysis: C₃H₇COOCH(CH₃)CH₂OH + H₂O → C₃H₇COOH + HOCH(CH₃)CH₂OH (this compound + Water → Propionic Acid + 1,2-Propanediol)
Once formed, these degradation products enter their own environmental fate pathways.
1,2-Propanediol (Propylene Glycol): This compound is considered readily biodegradable and is not expected to persist in aquatic or terrestrial environments. nih.govbranchbasics.com It is rapidly broken down by a wide variety of microorganisms under both aerobic and anaerobic conditions. cdc.gov The half-life for its biotransformation in surface water is generally 1 to 4 days under aerobic conditions and 3 to 5 days under anaerobic conditions. cdc.gov Under anaerobic conditions, propylene glycol can be fermented into products including propionaldehyde, n-propanol, and propanoic acid. dtic.mil
Propionic Acid: As a short-chain fatty acid, propionic acid is a common metabolite in microbial processes and is also readily biodegradable in the environment. researchgate.netresearchgate.net It can be utilized by microorganisms as a carbon and energy source, eventually being mineralized to carbon dioxide and water. mdpi.com
Reaction Kinetics and Thermodynamics
While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, the principles governing its reactivity can be understood from studies of similar aliphatic esters.
The primary reaction of interest is hydrolysis. The kinetics of ester hydrolysis are influenced by factors such as temperature, pH, and the presence of catalysts.
Acid-Catalyzed Hydrolysis: This reaction is reversible. libretexts.org The rate is dependent on the concentration of both the ester and the hydronium ions. Studies on other aliphatic esters, such as ethyl propionate, show that the rate of hydrolysis is influenced by the structure of the alkyl groups. ias.ac.in Generally, electron-donating alkyl groups can facilitate the polarization of the carbonyl bond, affecting the formation of the transition state complex. ias.ac.in
Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible because the carboxylic acid product is deprotonated to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol. libretexts.org The reaction is typically second-order, with the rate being proportional to the concentrations of both the ester and the hydroxide ions. A study on the alkaline hydrolysis of methyl propionate demonstrated how reaction rates are influenced by the solvent composition and ionic strength of the medium. acs.org
Thermodynamic studies of esterification, the reverse of hydrolysis, provide insight into the equilibrium of the reaction. The enzymatic synthesis of various propionate esters has been studied, revealing that these reactions are kinetically controlled. semanticscholar.org The thermodynamics of these reactions are crucial for optimizing the yield of the ester product.
Catalytic Roles and Mechanisms
This compound itself is not typically recognized as a catalyst. However, due to the presence of a primary hydroxyl (-OH) group, it has the potential to participate in or mediate certain reactions, most notably transesterification.
Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by acids or bases. mdpi.comnih.gov In this context, this compound could act as the alcohol component, reacting with another ester to form a new ester and a new alcohol.
Mechanism (Base-Catalyzed Example):
A strong base deprotonates the hydroxyl group of this compound, forming a more nucleophilic alkoxide.
The alkoxide attacks the carbonyl carbon of another ester (e.g., R-COOR').
A tetrahedral intermediate is formed.
The intermediate collapses, eliminating the original alkoxide (R'O⁻) and forming a new ester incorporating the this compound moiety. masterorganicchemistry.com
The presence of the hydroxyl group within the ester molecule itself introduces potential complexities. In some catalytic systems, such as the synthesis of vinyl glycolate (B3277807) derivatives, the secondary alcohol group can lead to side reactions like polymerization. dtu.dk This suggests that while this compound could act as a nucleophilic reagent in transesterification, reaction conditions would need to be carefully controlled to prevent unwanted side reactions involving its own hydroxyl group.
Furthermore, while the compound itself is not a catalyst, catalysts are crucial for its synthesis. The production of propionate esters often involves acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or enzymatic catalysts (lipases) to facilitate the esterification of propionic acid with the corresponding alcohol. bcrec.idgoogle.commdpi.com Similarly, highly selective palladium complexes are used in the industrial production of related compounds like methyl propanoate. researchgate.net
Biochemical and Enzymatic Transformations Non Clinical Focus
Enzyme-Catalyzed Reactions Involving 2-Hydroxypropyl Moieties
Enzymes play a pivotal role in the transformation of 2-Hydroxypropyl propionate (B1217596), targeting both its ester linkage and its secondary alcohol group.
The cleavage of propionate side chains is a critical modification process in the biosynthesis of various essential tetrapyrrole natural products, such as hemes, chlorophylls, and vitamin B12. nih.govnih.gov These complex molecules originate from a common precursor, uroporphyrinogen III, which features four propionate side chains on its macrocycle. nih.govnih.govelsevierpure.com Diverse enzymatic chemistries are employed to cleave or modify these propionate groups, tailoring the final structure and function of the tetrapyrrole. nih.gov
While not directly involving 2-Hydroxypropyl propionate, the enzymatic mechanisms for cleaving propionate esters are relevant. These reactions often involve unique C-C bond cleavage chemistries to introduce different substituents at the pyrrole (B145914) β sites. nih.gov For example, in some pathways, a tyrosine radical abstracts a hydrogen atom from the β-carbon of the propionate side chain, which is a key step in the cleavage process. nih.gov This highlights the sophisticated enzymatic machinery that has evolved to handle propionate groups attached to larger molecular scaffolds.
The 2-hydroxypropyl group contains a secondary alcohol, which is a substrate for oxidative dehydrogenation by specific enzymes. In certain metabolic pathways, such as the one for aliphatic epoxide carboxylation in Xanthobacter strain Py2, a 2-hydroxypropyl moiety is a key intermediate. acs.org In this pathway, (R)- and (S)-epoxypropane are converted to their corresponding (R)- and (S)-enantiomers of 2-hydroxypropyl-coenzyme M (CoM). acs.org
These intermediates are then oxidized by stereospecific (R)- and (S)-2-hydroxypropyl-CoM dehydrogenases. These enzymes catalyze the dehydrogenation of the secondary alcohol on the 2-hydroxypropyl group to form a common intermediate, 2-ketopropyl-CoM. acs.org This reaction is a critical step that prepares the molecule for subsequent carboxylation. The terminal enzyme in this pathway, NADPH:2-ketopropyl-CoM oxidoreductase/carboxylase (2-KPCC), then catalyzes the reductive cleavage and carboxylation of 2-ketopropyl-CoM to produce acetoacetate. acs.org
Interactions with Biomacromolecules (e.g., Cyclodextrins, Enzymes in Model Systems)
The 2-hydroxypropyl moiety influences how molecules interact with larger biomacromolecules, which is evident in host-guest chemistry and its application in enzyme immobilization.
Cyclodextrins are cyclic oligosaccharides that can encapsulate other "guest" molecules within their hydrophobic central cavity, forming inclusion complexes. This host-guest interaction can alter the physicochemical properties of the guest molecule. researchgate.netbohrium.com A chemically modified derivative, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), is frequently used to enhance the solubility and stability of various compounds, including proteins and drugs. nih.govnih.govnih.gov
The presence of 2-hydroxypropyl groups on the β-cyclodextrin rim increases its aqueous solubility and can modify its interaction with guest molecules. nih.govthno.org The formation of these inclusion complexes is a dynamic equilibrium, and the stability of the complex depends on the affinity between the host and guest. researchgate.net For example, phase-solubility studies with the antifungal agent itraconazole (B105839) show that it forms higher-order complexes with HP-β-CD. nih.gov The interaction is strong enough that preservative molecules can be encapsulated, which can reduce their antimicrobial activity. researchgate.netbohrium.com This principle of forming inclusion complexes through non-covalent interactions is a cornerstone of supramolecular chemistry. rsc.orgrsc.org
| Biomacromolecule (Host) | Guest Molecule | Type of Interaction | Observed Effect | Reference |
|---|---|---|---|---|
| 2-Hydroxypropyl-β-cyclodextrin | Itraconazole | Inclusion Complex Formation | Formation of 1:2 and 1:3 host-guest complexes, enhancing solubility. | nih.gov |
| 2-Hydroxypropyl-β-cyclodextrin | Various Preservatives (e.g., parabens) | Inclusion Complex Formation | Reduced antimicrobial activity of the preservative. | researchgate.netbohrium.com |
| 2-Hydroxypropyl-β-cyclodextrin | Ovine Growth Hormone | Solubilization/Stabilization | Increased aqueous solubility. | nih.gov |
| 2-Hydroxypropyl-β-cyclodextrin | Celecoxib | Inclusion Complex Formation | Formation of soluble complexes, improved dissolution profiles. | nih.gov |
Enzyme immobilization is a technique used to confine enzymes onto or within an insoluble support material, which can enhance their stability and allow for their reuse. researchgate.netpatsnap.comnih.gov The choice of support material is critical, as its physical and chemical properties can significantly affect the enzyme's performance. researchgate.net
Polymers containing hydroxyl groups, such as cellulose (B213188) and its derivatives, are common supports. The introduction of 2-hydroxypropyl groups onto a polymer backbone can modify its properties, such as hydrophilicity and its ability to interact with enzymes. While direct use of this compound as a support is not documented, polymers functionalized with 2-hydroxypropyl moieties are relevant. For instance, modifying highly hydrophobic supports after enzyme immobilization by introducing hydrophilic groups can dramatically increase the stability of the bound enzyme. mdpi.com This strategy creates a more favorable, hydrophilic microenvironment for the enzyme on the support surface, mitigating the negative effects of a hydrophobic surface that can lead to conformational changes and loss of activity. mdpi.com
| Immobilization Principle | Support Characteristic | Effect on Enzyme | Reference |
|---|---|---|---|
| Multipoint Covalent Attachment | Hydrophobic methacrylic supports | Can cause conformational changes and reduce stability. | mdpi.com |
| Surface Modification | Hydrophilization of support surface after immobilization | Creates a favorable microenvironment, dramatically increasing enzyme stability. | mdpi.com |
| Adsorption | Silanized molecular sieves | Facilitates enzyme immobilization via hydrogen bonding. | nih.gov |
| Entrapment | Natural polymers like alginate and carrageenan | Can enhance enzyme activity and reusability. | nih.gov |
Metabolic Pathways in Model Organisms (e.g., Microorganisms)
In microorganisms, this compound would likely be first hydrolyzed by esterase enzymes into its constituent parts: propionate and 1,2-propanediol (propylene glycol). These two molecules then enter separate, well-established metabolic pathways.
Propionate metabolism is common in bacteria. researchgate.net Propionate is typically activated to its coenzyme A thioester, propionyl-CoA. nih.gov From there, several pathways exist for its further metabolism. A predominant route in many bacteria is the methylmalonyl-CoA pathway. nih.gov In this pathway, propionyl-CoA is carboxylated to form methylmalonyl-CoA, which is then rearranged to succinyl-CoA, an intermediate of the citric acid cycle. nih.gov This allows the carbon skeleton of propionate to be completely oxidized for energy or used for biosynthesis.
The propylene (B89431) glycol component is also readily metabolized by many microorganisms. It is typically oxidized to intermediates such as lactaldehyde, lactate, or pyruvate, which can then enter central metabolic pathways. For example, some bacteria can convert hydroxypropionate into propionyl-CoA, linking its metabolism back to the propionate degradation pathway. nih.gov
Green Chemistry and Sustainable Synthesis Approaches
Development of Eco-Friendly Synthetic Routes
The foundation of green synthesis lies in the redesign of traditional chemical pathways to be more environmentally benign. For 2-hydroxypropyl propionate (B1217596), this involves moving away from conventional methods that may rely on harsh conditions and volatile organic solvents.
Performing chemical reactions without a solvent offers significant environmental benefits, including the elimination of solvent waste, which is often toxic and difficult to treat. This approach simplifies purification processes, reduces reactor volume, and can lead to lower capital and operating costs.
Solvent-free chemical oxidative polymerization has been demonstrated as a universal method for synthesizing high molecular weight polymers from monomers in both liquid and solid states. rsc.org This technique can be adapted for the polymerization of hydroxypropyl propionate derivatives, avoiding the need for conventional solvents. Similarly, microwave-assisted, solvent-free synthesis has proven effective for various organic reactions, including Claisen-Schmidt condensations to produce chalcones. researchgate.netdost.gov.ph This methodology demonstrates that the absence of a solvent, when combined with an energy-efficient heating method, can lead to high yields in significantly reduced reaction times. For the esterification process to produce 2-hydroxypropyl propionate, a solvent-free approach would involve directly reacting propionic acid (or its derivative) with propylene (B89431) glycol, often with a solid acid catalyst that can be easily recovered and reused.
When a solvent is necessary, green chemistry encourages the use of alternatives to traditional volatile organic compounds (VOCs). Ionic liquids (ILs) and supercritical fluids (SCFs) are two prominent classes of green solvents.
Ionic Liquids (ILs) are salts with melting points below 100°C, often referred to as "designer solvents" because their properties can be finely tuned by modifying the cation and anion structure. at.ua Their key advantages include negligible vapor pressure, which eliminates air pollution from solvent evaporation, and high thermal and chemical stability. nih.gov ILs can act as both solvents and catalysts in esterification reactions, facilitating high product yields and simplifying purification. Their non-flammable nature also enhances process safety.
Supercritical Fluids (SCFs) are substances at a temperature and pressure above their critical point, where they exhibit properties of both a liquid and a gas. Supercritical carbon dioxide (scCO₂) is the most common SCF due to its low cost, non-toxicity, and non-flammability. It is an excellent replacement for organic solvents in various processes, including polymerization and extraction. In the context of polymer synthesis, scCO₂ can swell polymers, allowing reactants to penetrate and graft onto the polymer backbone in a process known as supercritical fluid-assisted solid-phase grafting. researchgate.net This demonstrates its potential as a medium for reactions involving polymers derived from this compound.
Table 1: Comparison of Green Solvents for Chemical Synthesis
| Property | Ionic Liquids (ILs) | Supercritical Fluids (scCO₂) |
| Volatility | Negligible vapor pressure | High (easily removed) |
| Toxicity | Varies with structure; can be low | Low, non-toxic |
| Flammability | Generally non-flammable | Non-flammable |
| Tunability | Highly tunable properties (polarity, viscosity) | Tunable by adjusting pressure and temperature |
| Recyclability | Often high, but can be energy-intensive | High; reverts to gas at ambient conditions |
| Cost | Can be high | Low |
Biocatalysis and Enzymatic Synthesis under Mild Conditions
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach offers exceptional selectivity and operates under mild conditions (e.g., ambient temperature and neutral pH), significantly reducing energy consumption and the formation of unwanted by-products. daneshyari.com
The synthesis of related hydroxy acids, such as 3-hydroxypropionic acid and 2-fluoro-3-hydroxypropionic acid, has been successfully demonstrated using biocatalytic methods. daneshyari.comnih.govresearchgate.net For instance, recombinant E. coli strains have been engineered to produce these compounds via whole-cell transformation. nih.govresearchgate.net This entirely biocatalytic procedure presents considerable advantages in terms of environmental and safety impacts over traditional chemical methods. nih.govresearchgate.net
For the synthesis of this compound, enzymes like lipases and esterases are ideal candidates. These enzymes are known to catalyze esterification reactions with high efficiency and selectivity. The process would involve reacting a propionate source with propylene glycol in the presence of an immobilized enzyme. Immobilization allows for easy separation of the catalyst from the reaction mixture and enhances its stability for reuse. Enzymatic synthesis avoids the need for strong acid or base catalysts and high temperatures, leading to a cleaner product profile and a more sustainable process. nih.gov
Table 2: Comparison of Conventional vs. Biocatalytic Synthesis Conditions
| Parameter | Conventional Chemical Synthesis | Biocatalytic/Enzymatic Synthesis |
| Temperature | Often high (e.g., >100°C) | Mild (e.g., 25-50°C) |
| Pressure | Can be elevated | Atmospheric |
| pH | Often strongly acidic or basic | Near neutral (typically pH 6-8) |
| Catalyst | Strong acids/bases, metal catalysts | Enzymes (e.g., lipases, esterases) |
| Selectivity | Moderate to high; can produce by-products | Very high (chemo-, regio-, and stereoselective) |
| By-products | Can be significant | Minimal |
| Energy Input | High | Low |
Waste Reduction and By-Product Minimization Strategies
A core tenet of green chemistry is the prevention of waste at its source. In the synthesis of this compound, this can be achieved through careful process design and optimization.
Process Optimization: Optimizing reaction parameters such as temperature, pressure, reaction time, and stoichiometry is crucial for maximizing the conversion of reactants into the desired product. pressbooks.pub Using a slight excess of one reactant can drive the equilibrium towards the product side in esterification, but an excessive amount can complicate purification and lead to waste.
Catalyst Selection: The choice of catalyst is critical. Highly selective catalysts, such as specific enzymes or chemocatalysts, can minimize the formation of by-products. For example, in the production of 3-hydroxypropionic acid, traditional fermentation can lead to by-products like acetate (B1210297) and lactate. google.com A two-step process, where the cell growth phase is separated from the production phase, has been developed to improve yield and reduce these impurities. google.com A similar strategy could be applied to biocatalytic routes for this compound.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. Esterification is an inherently atom-economical reaction, with water being the only major by-product. Efficient removal of this water can drive the reaction to completion, maximizing yield and minimizing unreacted starting materials in the waste stream.
Energy Efficient Processes (e.g., Microwave-Assisted Synthesis)
Reducing energy consumption is a critical aspect of sustainable manufacturing. Microwave-assisted synthesis has emerged as a powerful technology for accelerating chemical reactions and improving energy efficiency compared to conventional heating methods. nih.gov
Microwave irradiation provides rapid and uniform heating of the reaction mixture through direct interaction with polar molecules. This localized heating can lead to dramatic reductions in reaction times—from hours to minutes—and often results in higher product yields and purity. nih.gov The technology has been successfully applied to the synthesis of various organic compounds, including esters like n-propyl propionate, which is structurally similar to this compound. semanticscholar.org
Table 3: Green Metrics Comparison: Conventional vs. Microwave-Assisted Synthesis
| Green Metric | Conventional Heating | Microwave-Assisted Synthesis | Advantage |
| Reaction Time | Hours | Minutes | Microwave |
| Product Yield | Moderate to High | High to Excellent | Microwave |
| Energy Consumption | High | Low | Microwave |
| Process Mass Intensity (PMI) | Higher | Lower | Microwave |
| E-Factor | Higher | Lower | Microwave |
This table is a generalized comparison based on typical findings in microwave-assisted organic synthesis. nih.gov
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways and Catalytic Systems
The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. For 2-hydroxypropyl propionate (B1217596), future research will likely focus on moving beyond traditional esterification methods to embrace more sustainable and innovative approaches.
Novel Synthetic Methodologies: The direct esterification of propylene (B89431) glycol with propionic acid and the transesterification of propyl propionate with propylene glycol are established methods for producing 2-hydroxypropyl propionate. While effective, these reactions often rely on conventional acid or base catalysts and can require significant energy input. Future explorations are expected to investigate alternative reaction pathways that offer improved atom economy and reduced environmental impact.
Advanced Catalytic Systems: A significant area of future research lies in the development and application of advanced catalytic systems. While traditional catalysts like sulfuric acid and sodium hydroxide (B78521) are effective, they present challenges in terms of separation, corrosion, and waste generation. The exploration of heterogeneous catalysts, such as solid acids and bases, could offer advantages in terms of reusability and process simplification.
Furthermore, the application of biocatalysis, particularly the use of lipases, presents a promising green alternative. Lipases can catalyze esterification reactions under mild conditions with high selectivity, reducing the formation of byproducts. Research into immobilizing these enzymes to enhance their stability and reusability will be crucial for their industrial viability. For instance, the use of immobilized lipase (B570770) B from Candida antarctica (often known by the commercial name Novozym 435) has shown high efficiency in the synthesis of other propionate esters and could be a key focus for the synthesis of this compound.
| Catalyst Type | Potential Advantages | Research Focus |
| Heterogeneous Catalysts | Easy separation, reusability, reduced corrosion | Development of novel solid acid/base catalysts, catalyst optimization |
| Biocatalysts (e.g., Lipases) | High selectivity, mild reaction conditions, environmentally friendly | Enzyme immobilization, improving enzyme stability and reusability |
| Ionic Liquids | Tunable properties, potential for high catalytic activity | Design of task-specific ionic liquids, catalyst recycling strategies |
Advanced Characterization Techniques for Complex Polymeric Systems
Should this compound be utilized as a monomer for the synthesis of novel polymers and copolymers, a thorough understanding of their structure-property relationships will be paramount. This necessitates the application of a suite of advanced characterization techniques.
While standard techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are invaluable for confirming the chemical structure of the monomer and the presence of key functional groups in a polymer, more sophisticated methods will be required to probe the complexities of polymeric systems.
Techniques for Polymer Characterization:
Size-Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution of polymers, which are critical parameters influencing their mechanical and thermal properties.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To investigate the thermal properties of polymers, such as glass transition temperature (Tg), melting temperature (Tm), and thermal stability.
X-ray Diffraction (XRD): To assess the degree of crystallinity in polymeric materials, which impacts their mechanical strength and optical properties.
Rheometry: To study the flow and deformation behavior of the polymers in their molten state or in solution, providing insights into their processability and end-use performance.
For more complex architectures, such as copolymers or blends, advanced techniques like two-dimensional liquid chromatography and solid-state NMR would be instrumental in elucidating detailed structural information.
Predictive Modeling and Machine Learning in Materials Design
The traditional trial-and-error approach to materials discovery is being increasingly supplemented by computational methods. Predictive modeling and machine learning are emerging as powerful tools to accelerate the design and optimization of materials with desired properties.
For materials based on this compound, these computational approaches can be employed to:
Predict Polymer Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physical, chemical, and thermal properties of polymers based on their molecular structure. This can guide the selection of comonomers and the design of polymer architectures with specific performance characteristics.
Optimize Synthesis Conditions: Machine learning algorithms can be trained on experimental data to identify the optimal reaction conditions (e.g., temperature, catalyst loading, reaction time) for the synthesis of this compound and its polymers, maximizing yield and minimizing byproducts.
Simulate Polymer Behavior: Molecular dynamics (MD) simulations can provide insights into the conformational behavior, intermolecular interactions, and macroscopic properties of polymers at the atomic level. This can aid in understanding the underlying mechanisms that govern material performance.
The integration of these computational tools into the research and development workflow has the potential to significantly reduce the time and cost associated with bringing new materials to market.
Expanding Applications in Smart Materials and Responsive Systems
A key area of future innovation lies in the incorporation of this compound-based materials into "smart" or "responsive" systems. These are materials that can change their properties in response to external stimuli, such as temperature, pH, light, or electric fields.
The hydroxyl group in this compound provides a reactive site for further chemical modification, which could be leveraged to impart responsive functionalities. For instance, it could be functionalized with stimuli-responsive moieties to create polymers that undergo reversible changes in solubility, shape, or color.
Potential applications for such smart materials include:
Drug Delivery Systems: Polymers that release a therapeutic agent in response to a specific physiological trigger.
Sensors: Materials that change their optical or electrical properties in the presence of a target analyte.
Self-Healing Materials: Polymers that can repair themselves after damage.
Smart Coatings: Surfaces that can change their wettability or adhesion in response to environmental changes.
Research in this area will involve the creative design of polymer architectures and the detailed investigation of their stimulus-responsive behavior.
Bio-Inspired Chemical Transformations
Nature provides a rich source of inspiration for the development of novel chemical transformations. Bio-inspired approaches to the synthesis and modification of this compound could lead to more efficient and selective processes.
As mentioned in the context of catalysis, the use of enzymes is a prime example of a bio-inspired approach. Future research could expand on this by exploring other biocatalytic systems or by designing synthetic catalysts that mimic the active sites of enzymes.
Furthermore, the principles of self-assembly and hierarchical structuring, which are ubiquitous in biological systems, could be applied to create complex and functional materials from this compound-based building blocks. This could involve the design of molecules that spontaneously organize into well-defined nanostructures with unique properties.
By drawing inspiration from the elegance and efficiency of biological processes, chemists and materials scientists can unlock new possibilities for the application of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 2-hydroxypropyl propionate, and how do reaction parameters influence yield?
- Methodology : The synthesis typically involves esterification of propionic acid with 1,2-propanediol under acid catalysis. Key parameters include temperature (80–120°C), molar ratios (1:1 to 1:1.5 for acid:glycol), and catalyst type (e.g., sulfuric acid or ion-exchange resins). Gravimetric yield optimization (e.g., 71.3–93.1% for related esters) requires monitoring via gas chromatography (GC) or HPLC .
- Experimental Design : Use sequential factorial design to isolate critical variables (e.g., reaction time vs. temperature). Reference Table 1 in for analogous copolymer synthesis protocols.
Q. How can researchers reliably characterize the purity and structural integrity of this compound?
- Methodology : Combine spectroscopic techniques:
- NMR (¹H/¹³C) to confirm ester bond formation and hydroxyl group retention.
- FTIR for functional group analysis (C=O stretch at ~1740 cm⁻¹).
- GC-MS or HPLC with refractive index detection for purity assessment (>99.5% as per COA standards) .
Q. What solvent systems are compatible with this compound in polymerization studies?
- Methodology : Test solubility in polar aprotic solvents (e.g., THF, DMSO) and aqueous mixtures. For block copolymer synthesis (e.g., P(HPP-EG-HPP)), use sodium PEG-dialkoxide initiators in THF, followed by cold THF washing to remove unreacted monomers .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets or polymer matrices?
- Methodology :
- Molecular docking : Use AutoDock 4.0 with Lamarckian genetic algorithms to simulate ligand-receptor binding (e.g., cyclodextrin complexes). Optimize structures with MM2 force fields (convergence criterion: 0.05 kcal/mol) .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in copolymerization .
Q. What statistical approaches resolve contradictions in pharmacokinetic data for this compound-based drug formulations?
- Methodology : Apply mixed-effects models to account for inter-subject variability. Use ANOVA to compare bioavailability across formulations (e.g., micellar vs. cyclodextrin-enabled systems). Validate with bootstrap resampling if sample sizes are limited .
Q. How does this compound’s hydroxyl group influence crosslinking efficiency in UV-curable polymers?
- Methodology : Conduct photo-DSC studies to measure polymerization kinetics under UV light. Compare crosslink density (via swelling tests) between 2-hydroxypropyl methacrylate (2-HPMA) and this compound derivatives. Note: 2-HPMA shows weak sensitization potential (GPM-test EC₃₀: 1–5%) .
Q. What role does this compound play in stabilizing amphiphilic block copolymers for drug delivery?
- Methodology : Synthesize ABA-type copolymers (e.g., P(HPP-EG-HPP)) via hydrogen-transfer polymerization. Characterize critical micelle concentration (CMC) using pyrene fluorescence assays. Correlate hydroxyl group placement with drug encapsulation efficiency (e.g., >80% for hydrophobic agents) .
Methodological Notes
- Data Reproducibility : Document instrument calibration (e.g., NMR shimming, HPLC column lot numbers) and adhere to IUPAC nomenclature to avoid ambiguities .
- Conflict Resolution : For contradictory results (e.g., conflicting solubility data), apply systematic error analysis (e.g., Grubbs’ test for outliers) and validate with independent techniques (e.g., DSC vs. XRD for crystallinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
